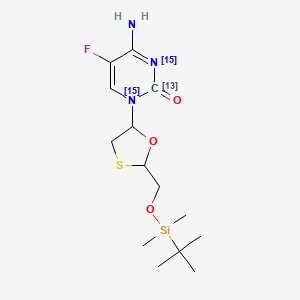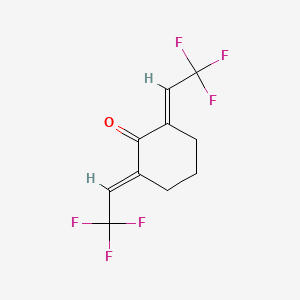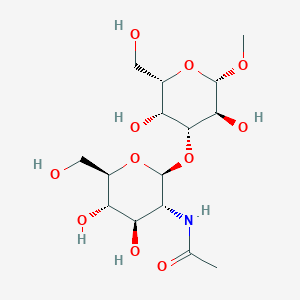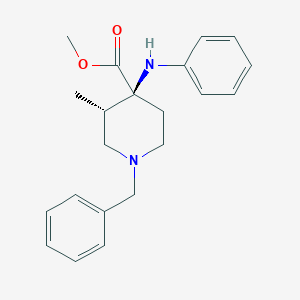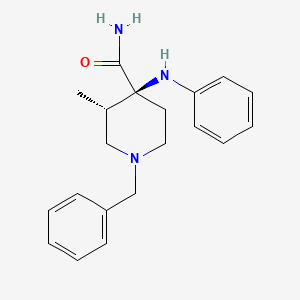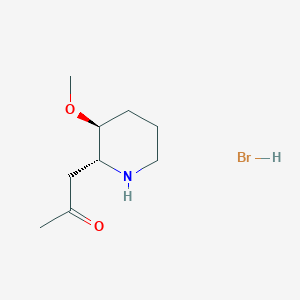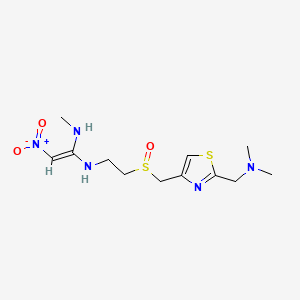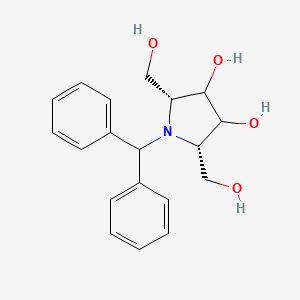
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is a derivative of deoxyadenosine, modified with protective groups to facilitate its incorporation into synthetic DNA sequences. The presence of the 4,4’-dimethoxytrityl (DMT) group at the 5’ position and the phenoxyacetyl group at the N6 position are crucial for its stability and reactivity during synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This reaction typically occurs in an anhydrous solvent like dichloromethane.
Protection of the N6 Amino Group: The N6 amino group is protected by reacting with phenoxyacetyl chloride in the presence of a base like triethylamine.
Formation of the Succinic Acid Ester: The 3’ hydroxyl group is esterified with succinic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of phenoxyacetic acid derivatives.
Reduction: Reduction reactions can target the DMT group, converting it to a less bulky protecting group or removing it entirely.
Substitution: The DMT and phenoxyacetyl groups can be substituted under acidic or basic conditions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., trichloroacetic acid) are used for DMT removal, while basic conditions (e.g., sodium hydroxide) facilitate phenoxyacetyl group removal.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Deprotected deoxyadenosine derivatives.
Substitution: Deprotected nucleosides and their respective acids.
Wissenschaftliche Forschungsanwendungen
5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides for research and therapeutic purposes.
Biology: In the study of DNA replication and repair mechanisms.
Medicine: For the development of antisense oligonucleotides and other nucleic acid-based therapies.
Industry: In the production of synthetic DNA for various applications, including genetic engineering and diagnostics.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into synthetic DNA sequences. The protective groups (DMT and phenoxyacetyl) ensure that the nucleoside is stable and reactive during the synthesis process. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the DNA backbone. The succinic acid ester linkage facilitates the attachment of the nucleoside to solid supports, which is essential for automated DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but contains uridine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Contains thymidine instead of adenosine.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine: Contains cytidine instead of adenosine.
Uniqueness
The uniqueness of 5/‘-O-(4,4/’-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/‘-DEOXYADENOSINE-3/’-O-SUCCINIC ACID lies in its specific protective groups and the succinic acid ester linkage, which provide stability and reactivity tailored for oligonucleotide synthesis. This makes it particularly valuable in the synthesis of DNA sequences for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
130150-81-1 |
|---|---|
Molekularformel |
C43H41N5O10 |
Molekulargewicht |
787.81 |
Synonyme |
5/'-O-(4,4/'-DIMETHOXYTRITYL)-N6-PHENOXYACETYL-2/'-DEOXYADENOSINE-3/'-O-SUCCINIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


